4,4-Dimethyl-2-[(2-nitrophenyl)methylidene]-3-oxopentanenitrile
Description
4,4-Dimethyl-2-[(2-nitrophenyl)methylidene]-3-oxopentanenitrile is a nitrile-containing organic compound featuring a conjugated enone system and a 2-nitrophenyl substituent. This structure confers unique electronic and steric properties, making it valuable as an intermediate in pharmaceutical synthesis and materials science. Its reactivity is influenced by the electron-withdrawing nitro group at the ortho position of the phenyl ring and the steric bulk of the 4,4-dimethyl substituents .
Structure
3D Structure
Properties
IUPAC Name |
4,4-dimethyl-2-[(2-nitrophenyl)methylidene]-3-oxopentanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c1-14(2,3)13(17)11(9-15)8-10-6-4-5-7-12(10)16(18)19/h4-8H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFOBHYRKCYFUFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C(=CC1=CC=CC=C1[N+](=O)[O-])C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4,4-Dimethyl-2-[(2-nitrophenyl)methylidene]-3-oxopentanenitrile is a compound of interest due to its potential biological activities. This article will explore its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C14H14N2O
- Molecular Weight : 258.277 g/mol
- IUPAC Name : (2Z)-4,4-dimethyl-2-[(4-nitrophenyl)methylidene]-3-oxopentanenitrile
Research indicates that compounds similar to this compound can exhibit various biological activities, including:
- Antimicrobial Activity : Inhibitory effects against several bacterial strains.
- Anticancer Properties : Potential to induce apoptosis in cancer cells by disrupting cellular signaling pathways.
The nitrophenyl group is often associated with increased reactivity and biological activity, which may enhance the compound's efficacy in targeting specific biological pathways.
Case Studies and Research Findings
-
Antimicrobial Studies
- A study examining the antimicrobial properties of similar nitrophenyl compounds demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. The mechanism involved disruption of bacterial cell wall synthesis and function.
-
Anticancer Activity
- Research focusing on the anticancer potential of related compounds highlighted their ability to induce apoptosis in cancer cell lines through the activation of caspase pathways. This suggests that this compound may have similar effects.
-
Enzyme Inhibition
- Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.
Summary of Biological Activities
| Activity Type | Target Organisms/Cells | Observed Effects |
|---|---|---|
| Antimicrobial | Gram-positive bacteria | Significant growth inhibition |
| Anticancer | Various cancer cell lines | Induction of apoptosis |
| Enzyme Inhibition | Specific metabolic enzymes | Reduced enzymatic activity |
Comparison with Similar Compounds
Positional Isomers: 4-Nitrophenyl vs. 2-Nitrophenyl Derivatives
A key structural analog is (2Z)-4,4-dimethyl-2-[(4-nitrophenyl)methylidene]-3-oxopentanenitrile (CAS 150300-50-8), which differs only in the nitro group position (para vs. ortho). This positional change significantly alters electronic properties:
- Synthetic Applications : The para isomer is manufactured at ≥97% purity (MolCore) for high-precision API intermediates, while the ortho-nitro variant may require tailored reaction conditions due to steric hindrance .
Lactone Derivatives: Structural and Functional Contrasts
Compounds like (3E)-6,6-dimethyl-3-[(2-nitrophenyl)methylidene]tetrahydro-2H-pyran-2-one (4a) feature a lactone ring instead of a nitrile group. Key differences include:
- Reactivity : The lactone’s ester carbonyl (IR: 1692 cm⁻¹) is more prone to hydrolysis than the nitrile group, limiting its stability in aqueous environments .
- Synthesis : Cyclization using polyphosphoric acid (PPA) yields the lactone with 85% efficiency, whereas nitrile derivatives often rely on Wittig reactions or condensation methods .
Heterocyclic Modifications: Thiazole and Tetrazole Derivatives
- Thiazole-Containing Analog: (2Z)-2-({[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}methylidene)-4,4-dimethyl-3-oxopentanenitrile (CAS 81518-41-4) incorporates a bromophenyl-thiazole moiety. This enhances π-π stacking and hydrogen-bonding capabilities, making it suitable for targeting enzymes or receptors in drug discovery .
- Tetrazole Derivative : 2-[5-(4-Chlorophenyl)-tetrazol-1-yl]-N'-[(E)-(2-nitrophenyl)methylidene]-acetohydrazide (TH9) replaces the nitrile with a tetrazole ring. Tetrazoles are metabolically stable bioisosteres for carboxylic acids, improving pharmacokinetic profiles .
Substitution Patterns: Chlorophenyl and Methylsulfanyl Groups
2-{(2-chlorophenyl)aminomethylidene}-4,4-dimethyl-3-oxopentanenitrile (CAS 1024671-38-2) introduces a chlorophenyl and methylsulfanyl group.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
